5-Bromothiazole-4-carbonitrile: Comprehensive NMR Characterization and Analytical Workflows
5-Bromothiazole-4-carbonitrile: Comprehensive NMR Characterization and Analytical Workflows
Executive Summary
In the landscape of modern drug discovery and agrochemical development, highly functionalized heterocyclic scaffolds serve as critical building blocks. 5-Bromothiazole-4-carbonitrile (CAS: 1257072-06-2) is a prime example, offering a versatile platform for cross-coupling reactions and nucleophilic substitutions. However, its unique electronic topology—driven by competing electron-withdrawing groups—demands rigorous analytical validation. This whitepaper provides an in-depth, mechanistic guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of 5-bromothiazole-4-carbonitrile, equipping researchers with the self-validating protocols necessary for high-fidelity structural elucidation.
Structural & Electronic Properties
The thiazole core is an inherently electron-deficient aromatic system. In 5-bromothiazole-4-carbonitrile, this deficiency is heavily exacerbated by two substituents:
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Carbonitrile (-C≡N) at C-4: Exerts a strong inductive and resonance-withdrawing effect, significantly deshielding the heterocyclic ring[1].
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Bromine (-Br) at C-5: While exerting an inductive withdrawing effect, the large electron cloud of the bromine atom introduces a "heavy atom effect" (spin-orbit coupling) that uniquely shields the directly attached 13 C nucleus[2].
Because positions 4 and 5 are substituted, the only remaining proton on the heterocyclic ring is located at C-2. This structural simplicity makes the 1 H NMR spectrum straightforward (a single peak) but requires optimized, high-resolution 13 C NMR to accurately map the quaternary carbons[3].
1 H NMR Spectroscopy: Mechanistic Insights
In a standard 1 H NMR spectrum, 5-bromothiazole-4-carbonitrile presents a single, highly diagnostic peak.
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The H-2 Singlet: The proton at the C-2 position is flanked by the highly electronegative nitrogen and sulfur atoms of the thiazole ring. This inherently deshields the proton, pushing it downfield. The addition of the C-4 nitrile and C-5 bromine further depletes electron density from the ring, resulting in extreme deshielding[2].
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Solvent Effects: In non-polar or moderately polar solvents like CDCl 3 , this singlet typically resonates between 8.95 and 9.10 ppm. However, in strongly hydrogen-bonding solvents like DMSO- d6 , the H-2 proton interacts with the sulfoxide oxygen, drawing it even further downfield to approximately 9.30–9.45 ppm[4].
Table 1: 1 H NMR Chemical Shifts of 5-Bromothiazole-4-carbonitrile
| Nucleus | Position | Multiplicity | Chemical Shift (CDCl 3 , ppm) | Chemical Shift (DMSO- d6 , ppm) | Integration | Assignment Rationale |
| 1 H | C-2 | Singlet (s) | 8.95 - 9.10 | 9.30 - 9.45 | 1H | Highly deshielded by adjacent N and S atoms; further deshielded by C4-CN and C5-Br. |
13 C NMR Spectroscopy: Carbon Mapping
The 13 C NMR spectrum contains exactly four distinct carbon environments. Because three of these are quaternary (C-4, C-5, and the -C≡N carbon), they suffer from long relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons, necessitating specific acquisition parameters[3].
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C-2 (Imine-like Carbon): Resonates furthest downfield (~155–158 ppm) due to the combined electronegativity of the adjacent N and S atoms[5].
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C-4 (Nitrile-bearing Carbon): Appears around 128–132 ppm. The alpha-effect of the nitrile group slightly shields this position relative to C-2[1].
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C-5 (Bromine-bearing Carbon): Demonstrates the classic "heavy atom effect." The large electron cloud of the bromine atom shields the C-5 nucleus via spin-orbit coupling, pushing it upfield to ~110–114 ppm[4].
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C≡N (Nitrile Carbon): Consistently appears in the narrow, characteristic sp-hybridized window of 112–115 ppm[3].
Table 2: 13 C NMR Chemical Shifts of 5-Bromothiazole-4-carbonitrile
| Carbon Position | Chemical Shift (CDCl 3 , ppm) | Assignment Rationale (Electronic/Steric Effects) |
| C-2 | 155.0 - 158.0 | Imine-like carbon, heavily deshielded by adjacent heteroatoms (N, S). |
| C-4 | 128.0 - 132.0 | Alpha to the nitrile group; experiences mild shielding relative to C-2. |
| C-5 | 110.0 - 114.0 | Upfield shift driven by the "heavy atom effect" of the covalently bound Bromine. |
| -C≡N | 112.0 - 115.0 | Characteristic sp-hybridized carbon region for conjugated nitriles. |
Experimental Protocols: Self-Validating NMR Acquisition
To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system. Every step includes a causality-driven quality control checkpoint to guarantee spectral fidelity.
Protocol: High-Fidelity 1 H and 13 C NMR Acquisition
Step 1: Sample Preparation & Solvent Selection
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Action: Weigh exactly 15.0 mg of 5-bromothiazole-4-carbonitrile for 1 H NMR, or 50.0 mg for 13 C NMR. Dissolve in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: The higher mass for 13 C NMR compensates for the low natural abundance (1.1%) of the 13 C isotope. TMS acts as an internal calibrant to lock the 0.00 ppm reference point, ensuring shift accuracy[5].
Step 2: Probe Tuning and Matching
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Action: Insert the 5 mm NMR tube into a 400 MHz or 500 MHz spectrometer. Tune the probe specifically for the Larmor frequencies of 1 H (~400.13 MHz) and 13 C (~100.61 MHz).
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Causality: Precise tuning maximizes the energy transfer between the radiofrequency (RF) coils and the sample, drastically improving the Signal-to-Noise Ratio (SNR) for the quaternary carbons[3].
Step 3: Shimming and Field Homogeneity
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Action: Execute gradient shimming (Z1 through Z5) until the TMS peak line width at half-height (FWHM) is < 1.0 Hz.
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Causality: A homogeneous magnetic field prevents peak broadening. This is critical for 5-bromothiazole-4-carbonitrile, as a perfectly sharp H-2 singlet is the primary indicator of sample purity and lack of aggregation[2].
Step 4: Acquisition Parameters
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1 H NMR: Pulse angle = 30°, Relaxation Delay (D1) = 2.0 s, Scans = 16.
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13 C NMR: Pulse angle = 30°, Relaxation Delay (D1) = 2.0 s, Scans = 1024 to 2048, utilizing WALTZ-16 proton decoupling.
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Causality: WALTZ-16 decoupling collapses any potential long-range C-H coupling into sharp singlets, concentrating the signal intensity for the C-4, C-5, and CN carbons[4].
Step 5: Data Processing & Validation
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Action: Apply a Line Broadening (LB) window function of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Phase the spectra manually.
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Validation: Integrate the H-2 peak. In a pure sample, the integration must be exactly 1.00 relative to a known concentration of an internal standard if utilizing quantitative NMR (qNMR) methodology[1].
Workflow Visualization
The following diagram illustrates the logical progression of the NMR acquisition and structural validation workflow.
NMR Acquisition and Structural Validation Workflow for 5-Bromothiazole-4-carbonitrile.
References
- European Patent Office.EP1981884B1 - Thiazole compounds as protein kinase b (pkb) inhibitors. Google Patents.
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National Institutes of Health (NIH). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. PMC. Available at:[Link]
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ACS Publications. Structure-Based Virtual Screening Identifies 2-Arylthiazole-4-Carboxylic Acids as a Novel Class of Nanomolar Affinity Ligands for the CaMKIIα Hub Domain. Journal of Medicinal Chemistry. Available at:[Link]
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Semantic Scholar. PHOTOLYSIS OF BROMOTHIAZOLES IN HYDROGEN-DONATING SOLVENTS. A THEORETICAL STUDY AND PHYSICAL PROPERTIES OF BROMOTHIAZOLES. Available at:[Link]
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National Center for Biotechnology Information. 4-Methylthiazole | C4H5NS | CID 12748. PubChem Database. Available at: [Link]
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